molecular formula C23H18Cl2N4O2S B11288786 N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11288786
M. Wt: 485.4 g/mol
InChI Key: LBGATFOARNSYGN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a 1,2,4-triazole derivative featuring:

  • A triazole core substituted with a 4-chlorophenyl group at position 4 and a 4-methoxyphenyl group at position 3.
  • A sulfanyl (-S-) linkage at position 3, connecting to an acetamide group.
  • The acetamide nitrogen is further substituted with a 4-chlorophenyl moiety.

This structural architecture combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may optimize electronic properties for biological interactions .

Properties

Molecular Formula

C23H18Cl2N4O2S

Molecular Weight

485.4 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H18Cl2N4O2S/c1-31-20-12-2-15(3-13-20)22-27-28-23(29(22)19-10-6-17(25)7-11-19)32-14-21(30)26-18-8-4-16(24)5-9-18/h2-13H,14H2,1H3,(H,26,30)

InChI Key

LBGATFOARNSYGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Triazole Core Formation

The 1,2,4-triazole ring is synthesized via cyclocondensation of thiosemicarbazide intermediates. A representative procedure involves reacting 4-chlorophenylhydrazine with 4-methoxybenzoyl chloride to form a hydrazide derivative, which undergoes cyclization in the presence of potassium hydroxide (KOH) under reflux conditions. For example:

  • Reagents : 4-Methoxybenzoyl chloride (1.2 equiv), 4-chlorophenylhydrazine (1.0 equiv), KOH (2.0 equiv).

  • Conditions : Reflux in ethanol (80°C, 6 h).

  • Yield : 78–85% after recrystallization from ethanol.

Sulfanyl-Acetamide Side Chain Introduction

The sulfanyl-acetamide moiety is introduced via nucleophilic substitution. The triazole-thione intermediate reacts with 2-chloro-N-(4-chlorophenyl)acetamide in acetone under basic conditions:

  • Reagents : Triazole-thione (1.0 equiv), 2-chloro-N-(4-chlorophenyl)acetamide (1.1 equiv), K₂CO₃ (1.5 equiv).

  • Conditions : Stirring in acetone (25°C, 3 h).

  • Yield : 70–75%.

Table 1: Optimization of Classical Method Parameters

ParameterOptimal ValueYield (%)Purity (%)
Reaction Temperature80°C8598
Base (KOH Concentration)2.0 equiv7895
SolventEthanol8297

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. Adapted from succinimide synthesis protocols, this method involves:

  • Reagents : Triazole-thione (1.0 equiv), chloroacetamide derivative (1.2 equiv), N,N-diisopropylethylamine (DIPEA, 0.4 equiv).

  • Conditions : Microwave irradiation (300 W, 180°C, 15 min).

  • Yield : 88–92% with >99% purity after filtration.

Advantages Over Conventional Heating

  • Time Reduction : 15 min vs. 6 h for classical methods.

  • Energy Efficiency : 30% less solvent consumption.

  • Scalability : Demonstrated for batches up to 50 mmol.

Click Chemistry Approach

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselective triazole formation. This method, adapted from quinazoline-triazole hybrids, involves:

  • Reagents : Alkyne-functionalized triazole precursor (1.0 equiv), azide-containing acetamide (1.1 equiv), CuSO₄ (5 mol%), sodium ascorbate (10 mol%).

  • Conditions : DMF/H₂O (3:1), 25°C, 12 h.

  • Yield : 80–85% after column chromatography.

Table 2: Click Chemistry Reaction Screening

Catalyst SystemSolventTime (h)Yield (%)
CuSO₄ + Sodium AscorbateDMF/H₂O1285
CuI + DIPEATHF1872
Ru CatalystToluene2465

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Applicability

MethodYield (%)Purity (%)TimeScalability
Classical Condensation75976–8 hHigh
Microwave909915 minModerate
Click Chemistry859812 hLow
Solid-Phase659248 hHigh

Purification and Characterization

  • Recrystallization : Ethanol/water (3:1) achieves >98% purity.

  • Chromatography : Silica gel (ethyl acetate/hexane, 1:2) for click-derived products.

  • Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic singlet at δ 2.77 ppm (CH₂-S), while IR confirms C=O (1694 cm⁻¹) and N-H (3291 cm⁻¹).

Challenges and Optimization Opportunities

  • Byproduct Formation : Over-alkylation observed in classical methods; mitigated via dropwise addition of chloroacetamide.

  • Solvent Selection : Tetrahydrofuran (THF) increases microwave reaction homogeneity, improving yield by 8%.

  • Catalyst Recycling : Cu residues in click chemistry require chelating resins for removal, adding $0.12/g to production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives. These products can be further utilized in different applications or as intermediates in more complex syntheses.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Several studies have investigated the anticancer potential of N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. In vitro evaluations have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The National Cancer Institute (NCI) has conducted tests revealing that it inhibits cell growth effectively at low micromolar concentrations .
  • Antimicrobial Properties
    • The compound has demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell death. This property makes it a candidate for developing new antimicrobial agents in an era of rising antibiotic resistance .
  • Anti-inflammatory Effects
    • Research indicates that this compound may act as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways. Preliminary studies using molecular docking simulations suggest it could effectively inhibit 5-lipoxygenase (5-LOX), a target for treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • A study published in a peer-reviewed journal demonstrated its effectiveness in inhibiting tumor growth in xenograft models of breast cancer, showcasing a significant reduction in tumor size compared to control groups .
  • Another research effort focused on its antimicrobial properties revealed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against resistant strains of Staphylococcus aureus .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and chlorophenyl groups play crucial roles in these interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Their Implications

Key Observations :
  • Bioactivity Trends: Analogs with electron-withdrawing groups (e.g., chloro, nitro) exhibit stronger antimicrobial activity. For instance, derivatives with 4-ClPh and 4-NO₂Ph substituents showed MIC values <10 µg/mL against E. coli and S. aureus .
  • Solubility vs. Stability: Pyridinyl () and amino () groups improve solubility, while alkyl chains () enhance stability but reduce bioavailability.

Pharmacological and Computational Insights

  • Antimicrobial Activity : Derivatives with 4-ClPh and pyridinyl groups (e.g., ) demonstrated synergistic effects against resistant pathogens, likely due to enhanced membrane penetration .
  • Antioxidant Potential: Methoxy groups (as in the target compound) correlate with radical scavenging activity, with IC₅₀ values ~20–50 µM in hydrogen peroxide assays .
  • DFT Studies : Comparative molecular orbital analysis (e.g., HOMO-LUMO gaps) suggests that chloro and methoxy substituents optimize charge transfer properties, critical for protein denaturation inhibition (anti-inflammatory activity) .

Biological Activity

N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that contains a triazole moiety, which has been associated with a variety of biological activities. This compound is of interest due to its potential applications in medicinal chemistry, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C25H22Cl2N4O3SC_{25}H_{22}Cl_2N_4O_3S. The structure includes multiple aromatic rings and a triazole ring, which contribute to its biological activity. The presence of the chlorophenyl and methoxyphenyl groups enhances its lipophilicity, potentially improving its bioavailability.

Anti-inflammatory Activity

Compounds containing the 1,2,4-triazole moiety have demonstrated significant anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, derivatives of 1,2,4-triazoles have shown to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages activated with lipopolysaccharide (LPS), indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains. Studies have reported that similar triazole derivatives possess activity against both drug-sensitive and drug-resistant Gram-positive bacteria. For instance, compounds with the triazole structure were found to be effective against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of triazole derivatives has been well-documented. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. The presence of multiple aromatic systems in this compound may enhance its interactions with cellular targets .

Case Study 1: Anti-inflammatory Effects

A study evaluated several 1,2,4-triazole derivatives for their ability to inhibit COX enzymes. One derivative exhibited an IC50 value of 2.6 µM for COX-2 inhibition while maintaining a high selectivity ratio over COX-1 . This suggests that this compound may also show similar selectivity.

Case Study 2: Antimicrobial Activity Assessment

In vitro studies demonstrated that triazole derivatives showed MIC values comparable to standard antibiotics like ceftriaxone against Candida albicans and Staphylococcus aureus. Compounds similar to this compound were found to be effective at low concentrations .

Q & A

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The compound is typically synthesized via multi-step condensation reactions. A common approach involves reacting 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol derivatives with chloroacetamide intermediates under basic conditions (e.g., using KOH/EtOH) . Key steps include:

  • Step 1 : Preparation of the triazole-thiol precursor by cyclizing thiocarbazides with substituted benzaldehydes.
  • Step 2 : Thioether formation via nucleophilic substitution between the triazole-thiol and chloroacetamide derivatives.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the final product .

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

  • X-ray crystallography : Determines precise bond lengths, angles, and supramolecular interactions (e.g., π-π stacking in triazole rings) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; chlorophenyl carbons at δ 120–140 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 485.107 for [M+H]+^+) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Key safety measures include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors.
  • Storage : Keep in airtight containers away from ignition sources (P210) and moisture .
  • Emergency procedures : Immediate washing with water for skin contact and medical consultation if ingested (P101, P201) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound when scaling up reactions?

Yield optimization strategies include:

  • Catalyst screening : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thioether formation efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Maintaining 60–70°C during condensation prevents side reactions (e.g., oxidation of thiol groups) .
  • Real-time monitoring : TLC or HPLC tracks reaction progress and identifies byproducts early .

Q. How should researchers address contradictions in reported bioactivity data across structurally similar triazole-acetamide derivatives?

Discrepancies often arise from subtle structural variations. Methodological approaches include:

  • Comparative SAR studies : Systematically modifying substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to assess bioactivity trends .
  • Computational modeling : Molecular docking or MD simulations to predict binding affinities to target proteins (e.g., kinase enzymes) .
  • Batch consistency checks : Ensure purity (>95% by HPLC) and confirm crystallinity (PXRD) to rule out polymorphic effects .

Q. What distinguishes this compound from analogs like 3-(4-cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide?

Critical differentiating factors include:

  • Substituent effects : The 4-chlorophenyl and 4-methoxyphenyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration compared to cycloheptyl-containing analogs .
  • Electronic properties : The electron-withdrawing chloro groups and electron-donating methoxy groups create a unique electronic profile, influencing reactivity in nucleophilic substitutions .
  • Crystal packing : The planar triazole core facilitates stronger π-π interactions than bulkier sulfonamide derivatives, affecting solubility and stability .

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